2-methoxy-N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide
Overview
Description
2-methoxy-N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Morpholine Group: The morpholine group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by morpholine.
Acetylation: The final step involves the acetylation of the morpholine nitrogen using acetic anhydride or a similar acetylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nitration would introduce a nitro group onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.
Pharmaceutical Research: It may serve as a model compound for testing new synthetic methodologies or drug delivery systems.
Industrial Applications: The compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide would depend on its specific biological target. Generally, such compounds may act by binding to specific enzymes or receptors, thereby modulating their activity. The morpholine group can enhance the compound’s ability to interact with biological membranes or proteins, while the benzamide core may be involved in specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-{3-methyl-4-[(piperidin-4-ylacetyl)amino]phenyl}benzamide: Similar structure but with a piperidine ring instead of morpholine.
2-methoxy-N-{3-methyl-4-[(pyrrolidin-4-ylacetyl)amino]phenyl}benzamide: Similar structure but with a pyrrolidine ring.
Uniqueness
2-methoxy-N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide is unique due to the presence of the morpholine ring, which can impart different pharmacokinetic and pharmacodynamic properties compared to similar compounds with different ring systems
Properties
IUPAC Name |
2-methoxy-N-[3-methyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15-13-16(22-21(26)17-5-3-4-6-19(17)27-2)7-8-18(15)23-20(25)14-24-9-11-28-12-10-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYKFHHJFLPOPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2OC)NC(=O)CN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401158814 | |
Record name | N-[4-[(2-Methoxybenzoyl)amino]-2-methylphenyl]-4-morpholineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401158814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947914-27-4 | |
Record name | N-[4-[(2-Methoxybenzoyl)amino]-2-methylphenyl]-4-morpholineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947914-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[(2-Methoxybenzoyl)amino]-2-methylphenyl]-4-morpholineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401158814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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